An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine
An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a prominent scaffold in a variety of biologically active compounds. This document delves into the structural features, physicochemical parameters, and analytical characterization of this specific derivative, offering valuable insights for researchers and scientists engaged in its study and application.
Introduction: The Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in modern drug discovery, recognized for its ability to mimic the indole ring system while offering unique electronic and hydrogen bonding properties.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including roles as potent inhibitors of various kinases such as Fibroblast Growth Factor Receptor (FGFR) and as phosphodiesterase 4B (PDE4B) inhibitors.[2] The diverse pharmacological profiles of these compounds, ranging from anticancer to anti-inflammatory and antimicrobial agents, underscore the importance of understanding the fundamental physicochemical properties of new analogues like 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine.[1][3] A thorough characterization of these properties is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior.
Molecular Structure and Identification
2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine is characterized by a 7-azaindole core substituted with a methyl group at the 2-position and an ethanamine group at the 3-position.
Chemical Structure:
Caption: Chemical structure of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 4404-12-0[4] |
| Molecular Formula | C10H13N3[4] |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine |
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is crucial for drug development, influencing formulation, delivery, and bioavailability. Due to the limited availability of direct experimental data for 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine, this section combines known information with predicted values for key parameters.
Table 2: Physicochemical Parameters
| Property | Value | Source |
| pKa | Predicted: Basic pKa ~8.5-9.5 (ethanamine), Acidic pKa ~16-17 (pyrrole NH) | Theoretical Estimation |
| logP | Predicted: ~1.5 - 2.5 | Theoretical Estimation |
| Aqueous Solubility | Predicted: Moderately soluble, higher solubility at acidic pH | Theoretical Estimation |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
3.1. Acidity and Basicity (pKa)
The pKa values of a molecule are critical for understanding its ionization state at different physiological pHs. 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine possesses three potential ionization centers:
-
The ethanamine side chain: The primary amine is expected to be the most basic site, with a predicted pKa in the range of 8.5 to 9.5, typical for aliphatic amines. This means that at physiological pH (~7.4), the ethanamine group will be predominantly protonated.
-
The pyridine nitrogen: The nitrogen in the pyridine ring is basic, but its basicity is significantly reduced due to the fusion with the electron-rich pyrrole ring. Its pKa is expected to be lower than that of pyridine itself.
-
The pyrrole nitrogen: The N-H proton of the pyrrole ring is weakly acidic, with a high pKa, making it unlikely to deprotonate under physiological conditions.
The overall basicity of the molecule will be dominated by the ethanamine group, influencing its solubility and interaction with biological targets.
3.2. Lipophilicity (logP)
3.3. Aqueous Solubility
The aqueous solubility of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine is expected to be pH-dependent. Due to the basic nature of the ethanamine side chain, the compound will exhibit higher solubility in acidic solutions where the amine is protonated, forming a more water-soluble salt. The hydrochloride salt of the compound is commercially available, indicating its improved handling and solubility characteristics.[5]
Synthesis and Purification
While a specific, detailed synthesis protocol for 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine is not extensively published, a plausible synthetic route can be devised based on established methodologies for related 7-azaindole derivatives. A common approach involves the construction of the 7-azaindole core followed by functionalization at the 3-position.
4.1. Representative Synthetic Workflow
A potential synthetic strategy could involve a Fischer indole synthesis or a related cyclization reaction to form the 2-methyl-7-azaindole core, followed by an electrophilic substitution at the 3-position to introduce the ethanamine side chain or a precursor.
Caption: A generalized workflow for the synthesis of the target compound.
4.2. Step-by-Step Protocol (Illustrative)
The following is a generalized, illustrative protocol based on common synthetic transformations for this class of compounds.
-
Formation of the 2-Methyl-7-azaindole Core: A substituted aminopyridine can be reacted with a ketone (e.g., acetone) under acidic conditions, analogous to the Fischer indole synthesis, to yield 2-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Introduction of a Two-Carbon Unit at C3: The 2-methyl-7-azaindole can be subjected to a Vilsmeier-Haack reaction (using POCl3 and DMF) to introduce a formyl group at the 3-position. This can then be converted to a nitrovinyl group via a Henry reaction with nitromethane.
-
Reduction to the Ethanamine: The nitrovinyl intermediate can be reduced to the corresponding ethanamine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Purification: The final product would be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or salt formation to yield a stable, pure compound.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Singlet for the C2-methyl group. - Triplets for the two methylene groups of the ethanamine side chain. - Aromatic signals for the protons on the pyrrole and pyridine rings. - Broad singlet for the pyrrole N-H proton. - Broad singlet for the amine N-H protons. |
| ¹³C NMR | - Signal for the C2-methyl carbon. - Signals for the two methylene carbons of the ethanamine side chain. - Signals for the aromatic carbons of the bicyclic core. |
| Mass Spectrometry (MS) | - A molecular ion peak (M+) corresponding to the exact mass of the compound. - Fragmentation patterns characteristic of the loss of the amine group and cleavage of the ethanamine side chain. |
| Infrared (IR) Spectroscopy | - N-H stretching vibrations for the pyrrole and primary amine groups. - C-H stretching vibrations for the methyl, methylene, and aromatic groups. - C=C and C=N stretching vibrations characteristic of the aromatic rings. |
Commercial suppliers like ChemicalBook indicate the availability of NMR, IR, and MS data for related compounds, which can serve as a reference for experimental work.[6]
Biological and Pharmacological Context
The 1H-pyrrolo[2,3-b]pyridine scaffold is of considerable interest in drug discovery due to its versatile biological activities.[1] Derivatives have been investigated for a range of therapeutic applications:
-
Kinase Inhibition: As mentioned, this scaffold is a core component of several kinase inhibitors, targeting enzymes like FGFR, which are implicated in cancer cell proliferation and angiogenesis.[7]
-
Antiproliferative Activity: Numerous studies have reported the cytotoxic effects of 1H-pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines.[8]
-
Antimicrobial and Antiviral Properties: The broader class of pyrrolopyridines has shown promise as antimicrobial and antiviral agents, although specific data for the title compound is lacking.[3]
The introduction of a methyl group at the 2-position and an ethanamine side chain at the 3-position can significantly influence the compound's interaction with biological targets, its selectivity, and its pharmacokinetic profile. Further biological evaluation of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine is warranted to explore its therapeutic potential.
Conclusion
2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine is a valuable compound for further investigation in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic approach, and its potential biological significance. While a lack of extensive experimental data for this specific molecule necessitates reliance on predictions and data from related compounds, this guide serves as a foundational resource for researchers, providing the necessary information to inform experimental design and guide future studies.
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